![molecular formula C16H18ClNO2 B5617784 1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5617784.png)
1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol" often involves multi-step chemical reactions, starting with basic aromatic compounds and incorporating specific functional groups through reactions such as halogenation, alkylation, and etherification. For instance, compounds like 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol have been synthesized and identified as major urinary metabolites in rats, indicating the potential bioactivity of such molecules (Sinsheimer et al., 1976).
Molecular Structure Analysis
The molecular structure of this compound, with a central pyridine ring and various substituents, suggests a planar geometry conducive to π-π interactions and potential hydrogen bonding. Such features are crucial in determining the compound's reactivity and interaction with biological molecules. X-ray crystallography studies, similar to those conducted on related compounds, provide detailed insights into the atomic arrangement and bond lengths, offering a deeper understanding of the molecule's chemical behavior (Percino et al., 2008).
Chemical Reactions and Properties
The presence of functional groups like chloro, isopropoxy, and hydroxyl in the compound's structure implies a wide range of chemical reactivity. These groups can undergo substitution reactions, contribute to the formation of hydrogen bonds, and influence the molecule's polarity and solubility. Chemical transformations involving such molecules often lead to the production of various metabolites with distinct biological activities (Kokosa et al., 1978).
properties
IUPAC Name |
1-[6-(5-chloro-2-propan-2-yloxyphenyl)pyridin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-10(2)20-16-8-7-12(17)9-13(16)15-6-4-5-14(18-15)11(3)19/h4-11,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUSSKDOPPGKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C2=NC(=CC=C2)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(5-Chloro-2-isopropoxyphenyl)pyridin-2-YL]ethanol |
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